(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one
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Overview
Description
AZ13824374 is a highly potent and selective inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain. This compound has shown significant cellular target engagement and antiproliferative activity in various breast cancer models . It is a promising candidate for cancer research due to its high specificity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ13824374 involves multiple steps, including the formation of triazolopyridazine derivatives. These derivatives are crucial intermediates in the synthesis process. The synthetic route avoids the use of carbon monoxide, making it more environmentally friendly . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with a solubility of ≥ 200 mg/mL (355.44 mM) .
Industrial Production Methods
Industrial production of AZ13824374 follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The storage conditions for the compound are at 4°C, sealed away from moisture and light .
Chemical Reactions Analysis
Types of Reactions
AZ13824374 primarily undergoes substitution reactions due to its complex structure. It is highly selective in its interactions, particularly with the ATAD2 bromodomain .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AZ13824374 include DMSO and ethanol. The compound is soluble in both solvents at concentrations of up to 56.27 mg/mL (100 mM) .
Major Products Formed
The major products formed from the reactions involving AZ13824374 are typically derivatives of the original compound, maintaining the core structure while modifying specific functional groups to enhance its efficacy and selectivity .
Scientific Research Applications
AZ13824374 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bromodomain inhibitors and their interactions.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Shows promise in the treatment of breast cancer due to its antiproliferative activity
Industry: Utilized in the development of new drugs targeting bromodomains and related epigenetic targets.
Mechanism of Action
AZ13824374 exerts its effects by inhibiting the ATAD2 bromodomain. This inhibition disrupts the normal function of ATAD2, leading to reduced proliferation of cancer cells. The molecular targets involved include the bromodomain of ATAD2, which is crucial for its role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Compound 5: Another potent and selective ATAD2 inhibitor with similar antiproliferative activity.
Triazolopyridazine Derivatives: These compounds share a similar core structure and mechanism of action.
Uniqueness
AZ13824374 stands out due to its high selectivity and potency. It is more than 100-fold selective over a range of epigenetic targets, making it a highly specific inhibitor . This specificity reduces the likelihood of off-target effects, making it a safer and more effective therapeutic candidate.
Properties
Molecular Formula |
C30H39FN8O2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one |
InChI |
InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1 |
InChI Key |
NGXAMXNWIHBLBN-JIMJEQGWSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C |
Origin of Product |
United States |
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